molecular formula C17H18N6O2 B1223647 7-methyl-N-[4-(4-morpholinyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

7-methyl-N-[4-(4-morpholinyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B1223647
M. Wt: 338.4 g/mol
InChI Key: OFQLWGKWGGQSTA-UHFFFAOYSA-N
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Description

WAY-633993 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. It is known for its unique chemical structure and properties, which make it a valuable subject of study in chemistry, biology, and medicine.

Chemical Reactions Analysis

WAY-633993, like many organic compounds, can undergo various types of chemical reactions. These include:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one atom or group in the molecule with another. Common reagents include halogens or nucleophiles.

    Addition: Involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen gas (in the presence of a catalyst) or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a model compound to study reaction mechanisms and chemical properties.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic effects, including its role in treating specific diseases or conditions.

    Industry: Potential applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of WAY-633993 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used

Comparison with Similar Compounds

WAY-633993 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison would focus on aspects such as:

    Chemical Structure: Differences in functional groups or molecular geometry.

    Reactivity: Variations in how the compounds undergo chemical reactions.

    Biological Activity: Differences in how the compounds interact with biological systems.

Some similar compounds might include WAY-100635 and WAY-639418, which are also studied for their biological and chemical properties .

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

7-methyl-N-(4-morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H18N6O2/c1-12-6-7-18-17-20-15(21-23(12)17)16(24)19-13-2-4-14(5-3-13)22-8-10-25-11-9-22/h2-7H,8-11H2,1H3,(H,19,24)

InChI Key

OFQLWGKWGGQSTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=NC(=NN12)C(=O)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-N-[4-(4-morpholinyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
7-methyl-N-[4-(4-morpholinyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
7-methyl-N-[4-(4-morpholinyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
7-methyl-N-[4-(4-morpholinyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
7-methyl-N-[4-(4-morpholinyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
7-methyl-N-[4-(4-morpholinyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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